Emulphor

Description

mulphor is a nonionic emulsifier, specifically a polyethoxylated vegetable oil, widely used in scientific research[“]. It is employed to incorporate volatile organic compounds (VOCs) and other lipophilic compounds into aqueous solutions for biochemical, pharmacokinetic, and toxicological studies. Emulphor facilitates the formation of stable water-in-oil (W/O) and oil-in-water (O/W) emulsions, making it valuable in various industries, including pesticide, leather processing, and coatings[“].

Properties

IUPAC Name |

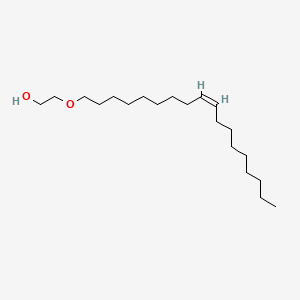

2-[(Z)-octadec-9-enoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPFECTOKLOBL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858839 | |

| Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-25-3 | |

| Record name | 2-(9-Octadecenyloxy)ethanol (Z) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Emulphor and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor is a trade name for a series of surfactants with a history of broad application across various industries, from pharmaceuticals and cosmetics to industrial processes like emulsion polymerization. The term "this compound" encompasses at least two distinct classes of chemical compounds: the nonionic polyoxyethylated castor oils and the anionic high-molecular-weight ether sulfates. This guide provides a detailed technical overview of both types of this compound, their chemical properties, applications, and relevant experimental methodologies.

Section 1: Nonionic this compound (Polyoxyethylated Castor Oil)

The nonionic form of this compound is a polyethoxylated vegetable oil, specifically a polyoxyethylated castor oil. It is widely known under various trade names, including Cremophor® EL and Kolliphor® EL. This surfactant is prepared by reacting castor oil with ethylene oxide.[1] Its primary utility lies in its ability to emulsify and solubilize water-insoluble substances, making it a crucial excipient in pharmaceutical formulations.[2]

Chemical Properties

Polyoxyethylated castor oil is a complex mixture of several compounds, with the major component being glycerol polyethylene glycol ricinoleate.[3] The degree of ethoxylation determines the specific properties of the surfactant. For instance, Polyoxyl 35 castor oil is synthesized by reacting one mole of castor oil with approximately 35 to 40 moles of ethylene oxide.[3]

| Property | Value | References |

| Synonyms | Polyoxyl 35 castor oil, Cremophor EL, Kolliphor EL, PEG-35 Castor Oil | [2] |

| CAS Number | 61791-12-6 | [4] |

| Appearance | Pale yellow, oily liquid | [4] |

| HLB Value | 12-14 | [4][5] |

| Critical Micelle Concentration (CMC) | Approximately 0.02% (w/v) | [4][6] |

| Density | 1.05-1.06 g/cm³ at 25 °C | [3] |

| Viscosity | 600-850 mPa·s at 25 °C | [3] |

| pH (10% aqueous solution) | 6.0-8.0 | [5] |

| Saponification Value | 65-70 | [3] |

| Solubility | Forms clear solutions in water; soluble in many organic solvents like ethanol, propanol, and chloroform. | [5] |

Applications in Drug Development

The primary application of nonionic this compound in the pharmaceutical industry is as a solubilizing agent and emulsifier for poorly water-soluble drugs.[7] A prominent example is its use in the formulation of the anticancer drug paclitaxel.[7]

Experimental Protocol: Preparation of a Paclitaxel Formulation

This protocol is based on methods described for preparing paclitaxel injections.

Materials:

-

Paclitaxel powder

-

Cremophor® EL (or equivalent polyoxyethylated castor oil)

-

Dehydrated ethanol

-

Water for Injection

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm filter)

Procedure:

-

In a sterile beaker, dissolve the required amount of paclitaxel powder in a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol. For example, to prepare a solution with a paclitaxel concentration of 6 mg/mL, dissolve 6 mg of paclitaxel in 0.5 mL of Cremophor® EL and 0.5 mL of dehydrated ethanol.[8]

-

Mix the solution thoroughly using a magnetic stirrer until the paclitaxel is completely dissolved.[8]

-

Slowly add Water for Injection to the desired final volume while continuously stirring.

-

Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Seal the vial under sterile conditions.

Biological Effects and Signaling Pathways

Despite its utility, nonionic this compound is not an inert vehicle and can exert significant biological effects.

Histamine Release and Hypersensitivity:

One of the most notable adverse effects is the induction of hypersensitivity reactions, which are believed to be mediated by the release of histamine from mast cells.[9][10] This is a non-allergic (anaphylactoid) reaction, meaning it does not necessarily involve prior sensitization.[9]

Caption: Cremophor EL-induced histamine release from mast cells.

Interaction with P-glycoprotein (P-gp):

Nonionic this compound has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance in cancer cells and that also influences the absorption and distribution of many drugs.[11][12] By inhibiting P-gp, it can increase the intracellular concentration and oral bioavailability of P-gp substrate drugs.[11] It has also been shown to interact with other transporters like MRP2 and BCRP.[13]

Caption: Inhibition of P-glycoprotein (P-gp) by Cremophor EL.

Section 2: Anionic this compound (High-Molecular-Weight Ether Sulfates)

The anionic forms of this compound, such as this compound® OPS 25 and this compound® FAS 30, are high-molecular-weight ether sulfates.[14][15] These are primarily utilized as anionic emulsifiers in industrial applications, most notably in emulsion polymerization.[16]

Chemical Properties

These surfactants are typically supplied as aqueous solutions. Their chemical structure consists of a hydrophobic alkyl or alkyl-aryl group, a polyether chain, and a terminal sulfate group, which provides the anionic charge.

| Property | This compound® OPS 25 | This compound® FAS 30 | References |

| Chemical Type | Alkyl aryl polyglycol ether sulfate, sodium salt | Fatty alcohol polyglycol ether sulfate, sodium salt | [17] |

| Ionic Character | Anionic | Anionic | [15] |

| Appearance | Colorless to yellow, clear liquid | Waxy | [17] |

| Active Content | 28-31% | ~30% | [17] |

| pH (5% solution) | 7.0-8.0 | - | |

| Solubility | Soluble in water and some solvents | - | [14] |

Industrial Applications

The primary application for anionic this compound is as an emulsifier in the emulsion polymerization of various monomers, including acrylates, methacrylates, styrene, and vinyl acetate, to produce homopolymers and copolymers. They are valued for their ability to produce stable emulsions with controlled particle sizes.

Experimental Protocol: Emulsion Polymerization (General Procedure)

This protocol outlines a general procedure for emulsion polymerization where an anionic surfactant like this compound OPS 25 or FAS 30 would be used.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

Deionized water

-

This compound® OPS 25 or FAS 30

-

Initiator (e.g., potassium persulfate)

-

Buffer (optional, e.g., sodium bicarbonate)

-

Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control

Procedure:

-

Charge the reaction vessel with deionized water and the this compound® surfactant (typically 0.5-5.0% based on the monomer weight).

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80 °C) under gentle stirring.

-

In a separate vessel, prepare the initiator solution by dissolving it in deionized water.

-

Add a portion of the initiator solution to the reaction vessel.

-

Begin the continuous or shot-wise addition of the monomer to the reaction vessel.

-

After the monomer addition is complete, continue stirring at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

The resulting product is a polymer latex.

Caption: Workflow for emulsion polymerization using anionic this compound.

Conclusion

The term "this compound" refers to two distinct classes of surfactants with different chemical properties and primary areas of application. The nonionic polyoxyethylated castor oils are indispensable tools in pharmaceutical development for solubilizing and delivering poorly water-soluble drugs, though their biological effects require careful consideration. The anionic ether sulfates are key components in industrial emulsion polymerization processes, enabling the production of stable polymer latexes. A thorough understanding of the specific type of this compound and its properties is crucial for its effective and safe use in both research and industrial settings.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Polyoxyl 35 Castor Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. transchemcorp.com [transchemcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7361683B2 - Paclitaxel aqueous injection solution and methods for preparing the same - Google Patents [patents.google.com]

- 9. Pharmacology and Toxicology of Cremophor EL Diluent | Semantic Scholar [semanticscholar.org]

- 10. Comparison of the histamine-releasing activity of cremophor E1 and some of its derivatives in two experimental models: the in vivo anaesthetized dog and in vitro rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of intestinal P-glycoprotein function by cremophor EL and other surfactants by an in vitro diffusion chamber method using the isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. A new mechanism for increasing the oral bioavailability of scutellarin with Cremophor EL: Activation of MRP3 with concurrent inhibition of MRP2 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. specialchem.com [specialchem.com]

- 15. specialchem.com [specialchem.com]

- 16. products.basf.com [products.basf.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide on the Core Mechanism of Action of Emulphor as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and key applications of Emulphor as an emulsifier. It is designed to serve as a critical resource for professionals engaged in formulation science, drug delivery, and materials research.

Introduction to this compound

This compound is a trade name for a series of nonionic and anionic surfactants widely utilized for their emulsifying, solubilizing, and stabilizing properties. Chemically, this compound variants are typically high-molecular-weight ether sulfates or polyethoxylated compounds, such as fatty acid esters, fatty alcohol ethers, or vegetable oils.[1][2][3] For instance, this compound ON-870 is a polyoxyethylene fatty alcohol derivative, while others are polyoxyethylene fatty acid esters.[1][4] Their versatility and efficacy make them indispensable in various industrial and scientific applications, from the emulsion polymerization of acrylates and vinyls to the formulation of poorly soluble active pharmaceutical ingredients (APIs) in drug delivery systems.[1][2][5]

Core Mechanism of Action: Emulsification

The primary function of this compound is to enable the formation of a stable mixture of two otherwise immiscible liquids, such as oil and water. This process, known as emulsification, is governed by the amphiphilic nature of the this compound molecules.

Amphiphilic Molecular Structure

This compound molecules possess a distinct dual-character structure, comprising two main parts:

-

A Hydrophilic (Water-Loving) Head: This portion is typically a polyoxyethylene (POE) chain, which is polar and readily interacts with water molecules.[6][7]

-

A Hydrophobic (Oil-Loving) Tail: This is a non-polar, long-chain hydrocarbon, often derived from a fatty acid or fatty alcohol (e.g., an oleyl chain).[6]

This amphiphilic nature is the cornerstone of its emulsifying action.[8][9]

Reduction of Interfacial Tension

When introduced into an oil-and-water system, this compound molecules spontaneously migrate to the interface between the two liquids. They orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This adsorption at the interface reduces the interfacial tension (IFT)—the energetic barrier that prevents the liquids from mixing.[1][9][10] A typical oil-water IFT of 50-72 mN/m can be significantly lowered by the presence of this compound.[1]

Droplet Stabilization

By lowering the IFT, this compound facilitates the breakup of one liquid phase into small droplets within the other (the continuous phase) with the application of minimal energy (e.g., mixing).[11] Subsequently, the adsorbed this compound molecules form a protective film around each newly formed droplet. This film acts as a barrier that prevents the droplets from coalescing and separating, thus stabilizing the emulsion.[9] This stabilization is primarily achieved through:

-

Steric Hindrance: The bulky polyoxyethylene chains extend into the continuous phase, creating a physical barrier that keeps droplets apart.

-

Electrostatic Repulsion: In the case of anionic this compound variants (ether sulfates), the charged head groups impart a surface charge to the droplets, causing them to repel each other.

Micelle Formation

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the bulk phase becomes saturated with this compound monomers, and the excess molecules begin to self-assemble into spherical structures called micelles.[1][8] In an aqueous solution, micelles form with the hydrophobic tails oriented inward, creating an oily core, and the hydrophilic heads facing outward.[8] This phenomenon is crucial for solubilizing lipophilic substances, such as certain drugs, within an aqueous medium.[8][12]

Caption: Core Emulsification Mechanism of this compound.

Physicochemical Properties: Quantitative Data

The efficacy of an this compound variant for a specific application is determined by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC) are two of the most critical parameters.

Hydrophile-Lipophile Balance (HLB)

The HLB value is an empirical scale from 0 to 20 that indicates the balance of a surfactant's hydrophilic and lipophilic properties.[4] The HLB value dictates the type of emulsion a surfactant will tend to form:

-

Low HLB (3-7): More lipophilic, suitable for water-in-oil (W/O) emulsions.

-

High HLB (7-19): More hydrophilic, ideal for oil-in-water (O/W) emulsions.[4]

Critical Micelle Concentration (CMC)

The CMC is a measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles.[1] Below the CMC, this compound primarily acts to reduce surface tension.[8] Above the CMC, it forms micelles capable of solubilizing compounds.[8]

The table below summarizes quantitative data for several this compound types and related polyethoxylated surfactants.

| Surfactant | Chemical Type | HLB Value | CMC (% w/v) | Interfacial Tension (IFT) Reduction |

| This compound ON-870 | Polyoxyethylene fatty alcohol | 15.4[1] | - | Substantial reduction for O/W systems[1] |

| This compound VN-430 | Polyoxyethylene fatty acid | 8.6[4] | - | Suitable for W/O or O/W emulsions |

| BRIJ 97 | Polyoxyl 10 oleyl ether | 12.4[1] | 0.029[1] | Reduces oil-water IFT to ~25-35 mN/m at CMC[1] |

| BRIJ 98 | Polyoxyl 20 oleyl ether | 16.9[1] | - | Strong solubilizer for aqueous systems[1] |

| Cremophor EL | Polyethoxylated castor oil | 12-14[6] | ~0.009 - 0.02[13] | Widely used for drug solubilization |

Applications in Drug Development

This compound is a critical excipient in the pharmaceutical industry, primarily for formulating poorly water-soluble drugs (BCS Class II). Its ability to act as both an emulsifier and a solubilizer is key to enhancing the oral bioavailability of these challenging compounds.[12][14]

By incorporating a lipophilic drug into an this compound-based system, the formulation can form a fine emulsion or micellar solution upon contact with aqueous gastrointestinal fluids. This process increases the drug's dissolution rate and surface area available for absorption, overcoming a major hurdle to its efficacy.[14] this compound is a key component in self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions spontaneously.[14][15]

References

- 1. Buy this compound | 5353-25-3 [smolecule.com]

- 2. Effect of this compound, an emulsifier, on the pharmacokinetics and hepatotoxicity of oral carbon tetrachloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. products.basf.com [products.basf.com]

- 4. sdlookchem.com [sdlookchem.com]

- 5. scribd.com [scribd.com]

- 6. This compound | 5353-25-3 | Benchchem [benchchem.com]

- 7. Polyoxyethylene Fatty Acid Esters [drugfuture.com]

- 8. agilent.com [agilent.com]

- 9. The Science Behind Emulsifiers: How They Work and Why They Matter › Best Chemical Supplier in Southeast Asia [mffchem.com]

- 10. extension.okstate.edu [extension.okstate.edu]

- 11. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmps.org [ijmps.org]

- 13. researchgate.net [researchgate.net]

- 14. Emulsion forming drug delivery system for lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Emulphor: A Physicochemical Guide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Emulphor, a nonionic surfactant, is a polyethoxylated vegetable oil widely utilized as an emulsifier and solubilizing agent in a multitude of research and pharmaceutical applications.[1][2] Its ability to facilitate the dispersion of lipophilic compounds in aqueous media makes it an invaluable tool in drug delivery, toxicology studies, and various biochemical assays.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its applications in research.

Core Physicochemical Characteristics

The functional properties of this compound are dictated by its molecular structure, which typically consists of a hydrophobic fatty acid core and a hydrophilic polyoxyethylene chain. The balance between these two components, along with the degree of ethoxylation, determines its emulsifying power, solubility, and interaction with other molecules. The following tables summarize the key physicochemical properties of various this compound and related polyoxyethylene ether surfactants.

| Property | Description |

| HLB Value | The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is an indicator of the surfactant's solubility and is used to determine the type of emulsion it is likely to form.[4][5] A higher HLB value indicates a more hydrophilic surfactant, suitable for oil-in-water (O/W) emulsions, while a lower HLB value suggests a more lipophilic surfactant, suitable for water-in-oil (W/O) emulsions.[4] |

| Critical Micelle Concentration (CMC) | The CMC is the concentration of a surfactant above which micelles form spontaneously.[6][7] Below the CMC, surfactant molecules exist individually in solution or at interfaces. Above the CMC, they aggregate to form micelles, which can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous solutions.[8][9] The CMC is a critical parameter for determining the efficiency of a surfactant as a solubilizing agent.[6] |

| Molecular Weight | The molecular weight of this compound varies depending on the length of the fatty acid chain and the number of ethylene oxide units in the hydrophilic chain.[10] This variation influences its viscosity, solubility, and emulsifying properties. |

| Chemical Structure | This compound is a complex mixture of polyoxyethylene fatty acid esters.[11] The general structure consists of a fatty acid linked via an ester bond to a polyethylene glycol chain. The specific fatty acid and the length of the polyethylene glycol chain can vary, leading to different grades of this compound with distinct properties.[11] |

| Solubility | The solubility of this compound is dependent on its HLB value and the nature of the solvent.[4] Generally, Emulphors with higher HLB values are more soluble in water, while those with lower HLB values are more soluble in oils and organic solvents.[4] |

Quantitative Physicochemical Data

The following tables provide specific quantitative data for various this compound and related surfactants.

Table 1: General Physicochemical Properties of this compound Variants

| This compound Variant/Related Surfactant | CAS Number | Molecular Formula (representative) | Molecular Weight ( g/mol , representative) | Chemical Class |

| This compound (general) | 5353-25-3 | C20H40O2 | 312.5 | Polyethoxylated vegetable oil / Ether sulfate |

| This compound ON-870 | 5353-25-3 | Not specified | Not specified | Polyoxyethylene fatty alcohol derivative |

| This compound OPS 25 | 55348-40-8 | Not specified | High molecular weight | High molecular weight ether sulfate |

| This compound FAS 30 | Not specified | Not specified | Not specified | Fatty alcohol polyglycol ether sulphate sodium salt |

| Brij 97 | Not specified | Not specified | ~710 | Polyoxyethylene (10) oleyl ether |

| Brij 98 | Not specified | Not specified | ~1094 | Polyoxyethylene (20) oleyl ether |

| Cremophor EL | Not specified | Not specified | Not specified | Polyoxyethylene castor oil derivative |

Note: The molecular formula and weight for the general "this compound" (CAS 5353-25-3) corresponds to 2-[(Z)-octadec-9-enoxy]ethanol, a basic structural unit.[10][11] this compound products are often complex mixtures.

Table 2: HLB and CMC Values

| This compound Variant/Related Surfactant | HLB Value | Critical Micelle Concentration (CMC) |

| This compound ON-870 | 15.4 | Not specified |

| This compound VN-430 | 8.6 | Not specified |

| Brij 97 | 12.4 | 0.029% w/v (~0.41 mM) |

| Brij 98 | 16.9 | Not specified |

| Cremophor EL | Not specified | 0.009% - 0.02% (wt/vol) |

Experimental Protocols

Accurate determination of the physicochemical characteristics of this compound is crucial for its effective application in research. The following sections detail the methodologies for measuring key parameters.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of a surfactant can be determined experimentally by preparing a series of emulsions with an oil of a known "Required HLB".[12] The emulsifier or blend of emulsifiers that produces the most stable emulsion is considered to have an HLB value that matches the required HLB of the oil.[12]

Experimental Workflow for HLB Determination

Caption: Workflow for the experimental determination of the HLB value of a surfactant.

Detailed Protocol:

-

Materials: A range of surfactants with known HLB values, an oil phase with a known required HLB, and a standardized aqueous phase.

-

Procedure:

-

Prepare a series of emulsifier blends by mixing two surfactants with known high and low HLB values in varying proportions to create a range of intermediate HLB values.[12]

-

For each emulsifier blend, prepare an oil-in-water emulsion using the selected oil phase and aqueous phase.

-

Subject the emulsions to stability testing, which may include visual observation over time, centrifugation, or particle size analysis to assess creaming, coalescence, and phase separation.[13]

-

The emulsifier blend that results in the most stable emulsion corresponds to the required HLB of the oil phase.[12]

-

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.[14][15] Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[15][16]

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC of a surfactant using surface tensiometry.

Detailed Protocol (Surface Tensiometry):

-

Materials: A high-precision tensiometer, the surfactant to be tested, and a suitable solvent (typically purified water).

-

Procedure:

-

Prepare a series of surfactant solutions of varying concentrations.[16]

-

Measure the surface tension of each solution using a tensiometer.[6]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.[16]

-

The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.[6][7]

-

The concentration at which the break in the curve occurs is the Critical Micelle Concentration (CMC).[6][16]

-

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in various research fields, particularly in drug delivery and formulation.

Drug Delivery Systems

This compound is extensively used to formulate poorly water-soluble drugs for oral, topical, and parenteral administration.[2][3] By forming stable emulsions and micelles, it can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[11][17]

Logical Relationship in this compound-based Drug Delivery

Caption: Logical flow of how this compound enhances the delivery of lipophilic drugs.

Toxicological and Pharmacokinetic Studies

In toxicological and pharmacokinetic research, this compound is used to create stable aqueous emulsions of volatile organic compounds (VOCs) and other lipophilic test substances for administration to test animals.[1] Studies have shown that this compound, even at concentrations as high as 10%, does not significantly alter the absorption, disposition, or acute toxicity of certain compounds like carbon tetrachloride in rats.[1]

Stability and Compatibility

The stability of this compound-containing formulations is critical for their efficacy and shelf-life. Stability testing involves evaluating the physical and chemical integrity of the formulation under various storage conditions, including different temperatures and humidity levels.[13][18] Key parameters to monitor include droplet size, viscosity, and potential for phase separation.[19]

This compound's compatibility with other excipients and active ingredients should be carefully evaluated during formulation development. As a nonionic surfactant, it is generally compatible with a wide range of ionic and nonionic compounds.[2] However, specific interactions can occur, and compatibility testing is essential to ensure the stability and performance of the final product. Chemical compatibility databases can serve as a preliminary guide for material selection.[20][21]

Conclusion

This compound is a versatile and valuable excipient for researchers and formulation scientists. A thorough understanding of its physicochemical characteristics, such as HLB and CMC, is essential for its effective utilization. The experimental protocols provided in this guide offer a framework for the characterization of this compound and other surfactants. Its primary application lies in enhancing the solubility and bioavailability of poorly soluble compounds, thereby playing a crucial role in drug development and various research disciplines. Careful consideration of its stability and compatibility is necessary to develop robust and effective formulations.

References

- 1. Effect of this compound, an emulsifier, on the pharmacokinetics and hepatotoxicity of oral carbon tetrachloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. Emulsion forming drug delivery system for lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdlookchem.com [sdlookchem.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 10. Buy this compound | 5353-25-3 [smolecule.com]

- 11. This compound | 5353-25-3 | Benchchem [benchchem.com]

- 12. scientificspectator.com [scientificspectator.com]

- 13. agnopharma.com [agnopharma.com]

- 14. researchgate.net [researchgate.net]

- 15. justagriculture.in [justagriculture.in]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

- 19. researchgate.net [researchgate.net]

- 20. coleparmer.com [coleparmer.com]

- 21. walchem.com [walchem.com]

Emulphor's Solubility Profile: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Emulphor®, a widely used nonionic surfactant in the pharmaceutical industry, across a spectrum of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and standardized methodologies for formulation and experimental design.

Executive Summary

This compound®, also known by its synonyms Kolliphor® EL and Polyoxyl 35 Castor Oil, is a crucial excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for developing stable and effective drug delivery systems. This guide consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to ensure standardized and reproducible results.

Data Presentation: this compound Solubility in Organic Solvents

The following table summarizes the known solubility of this compound in a range of common organic solvents. It is important to note that while this compound exhibits broad solubility, precise quantitative data is not uniformly available in the public domain. The information presented is a collation of publicly accessible data and qualitative descriptors from various technical sources.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Alcohols | |||

| Ethanol | Alcohol | ≥ 100 mg/mL[1]; 40 mg/mL[2] | Soluble[3][4][5][6][7] |

| Methanol | Alcohol | - | Slightly Soluble[8] |

| n-Propanol | Alcohol | - | Soluble[3][4][5][9] |

| Isopropanol | Alcohol | - | Soluble[3][4][5][9] |

| Chlorinated Solvents | |||

| Chloroform | Halogenated Hydrocarbon | - | Soluble[3][4][5][9][10]; Slightly Soluble[8] |

| Dichloromethane | Halogenated Hydrocarbon | - | Soluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon | - | Soluble[3][4][5][9] |

| Trichloroethylene | Halogenated Hydrocarbon | - | Soluble[3][4][5][9] |

| Esters | |||

| Ethyl Acetate | Ester | - | Soluble[3][4][5][6][9]; Slightly Soluble[8] |

| Aromatic Hydrocarbons | |||

| Toluene | Aromatic Hydrocarbon | - | Soluble[3][4][5][9] |

| Xylene | Aromatic Hydrocarbon | - | Soluble[3][9] |

| Alkanes | |||

| Hexane | Alkane | - | Insoluble |

| Mineral Oil | Alkane | - | Insoluble[6] |

| Ketones | |||

| Acetone | Ketone | - | Soluble |

| Glycols | |||

| Propylene Glycol | Glycol | - | Soluble[10] |

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are based on descriptive information from technical data sheets and scientific literature. Quantitative values should be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, the following detailed methodologies are recommended. These protocols are based on established principles for determining the solubility of nonionic surfactants.

Protocol 1: Visual Equilibrium Solubility Method (Shake-Flask)

This is a widely used method for determining the thermodynamic solubility of a substance in a given solvent.

1. Materials:

- This compound®

- Selected organic solvent (analytical grade)

- Glass vials with screw caps (e.g., 10 mL)

- Analytical balance

- Vortex mixer

- Shaking incubator or water bath with temperature control

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

2. Procedure:

- Add an excess amount of this compound® to a pre-weighed glass vial. The excess is crucial to ensure saturation.

- Record the initial weight of this compound®.

- Add a known volume of the selected organic solvent to the vial.

- Tightly cap the vial and vortex for 1-2 minutes to ensure initial dispersion.

- Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid material suspended.

- After the equilibration period, visually inspect the vial to confirm the presence of undissolved this compound®.

- Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid.

- Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.

- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

- Analyze the concentration of this compound® in the diluted solution using a validated analytical method (e.g., HPLC with a suitable detector).

- Calculate the solubility in units such as mg/mL or g/100mL.

Protocol 2: Turbidimetric Titration Method

This method is useful for determining the point of insolubility and can be adapted to assess relative solubility.

1. Materials:

- This compound®

- Solvent in which this compound® is soluble (e.g., ethanol)

- Anti-solvent in which this compound® is insoluble (e.g., water or hexane)

- Burette

- Magnetic stirrer and stir bar

- Beaker or flask

- Turbidimeter or a spectrophotometer capable of measuring absorbance at a fixed wavelength (e.g., 600 nm).

2. Procedure:

- Prepare a stock solution of this compound® of known concentration in the soluble solvent.

- Place a known volume of the stock solution into a beaker with a magnetic stir bar.

- Position the beaker on the magnetic stirrer within the turbidimeter or spectrophotometer.

- Begin stirring at a constant rate.

- Slowly titrate the anti-solvent into the solution from a burette.

- Monitor the turbidity or absorbance of the solution. The point at which a sharp and sustained increase in turbidity/absorbance is observed indicates the onset of precipitation and thus the solubility limit under those conditions.

- Record the volume of anti-solvent added.

- The solubility can be expressed in terms of the solvent/anti-solvent ratio at the cloud point.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound® in an organic solvent using the equilibrium solubility method.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Cremophor EL | Nonionic Surfactants | TargetMol [targetmol.com]

- 3. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Lustiner - Kolliphor® ELP - Macrogolglycérol Ricinoléate Ph. Eur. / Polyoxyl-35-castor oil USP/NF [lustiner.com]

- 6. content.labmix24.com [content.labmix24.com]

- 7. transchemcorp.com [transchemcorp.com]

- 8. Cremophor EL | 61791-12-6 [chemicalbook.com]

- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 10. Polyoxyl 35 Castor Oil - CD Formulation [formulationbio.com]

Safety and toxicity profile of Emulphor in laboratory use

An In-depth Technical Guide to the Safety and Toxicity Profile of Emulphor® in Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound®, also widely known by trade names such as Cremophor® EL and Kolliphor® EL, is the registered trademark for polyoxyl 35 castor oil. It is a nonionic surfactant produced by the reaction of castor oil with ethylene oxide. Due to its potent solubilizing properties, this compound® is extensively used in pharmaceutical research and development as a vehicle to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, and parenteral administration in preclinical and clinical studies.[1][2] Despite its utility, this compound® is not a biologically inert excipient. It exhibits a complex range of biological and toxicological effects that necessitate a thorough understanding for its appropriate use in a laboratory setting.[3]

This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound®, summarizing key data on its acute toxicity, irritation potential, systemic effects, and genotoxicity. It also includes detailed experimental protocols for common toxicological assessments and visual diagrams to elucidate key pathways and workflows.

Physicochemical and Toxicological Data Summary

Quantitative data regarding the toxicological profile of this compound® and related compounds are summarized below. It is important to note that specific values can vary based on the exact formulation, purity, and experimental conditions.

Table 1: Physicochemical Properties of this compound® (Polyoxyl 35 Castor Oil)

| Property | Value / Description |

|---|---|

| Synonyms | Cremophor® EL, Kolliphor® EL, Polyoxyethylenglycerol triricinoleate 35[1] |

| CAS Number | 61791-12-6[1] |

| Appearance | Pale yellow, viscous liquid; clear above 26°C[1] |

| Odor | Faint, characteristic[1] |

| Primary Use | Emulsifying and solubilizing agent[1] |

| HLB Value | 12-14[4] |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 (Kolliphor® HS 15) * | Rat, Mouse | Oral | >20 g/kg | [5] |

| LD50 (Kolliphor® HS 15) * | Rat, Rabbit | Intravenous | >1 g/kg | [5] |

| LD50 (Kolliphor® HS 15) * | Mouse | Intraperitoneal | >8 g/kg | [5] |

| NOAEL (Kolliphor® HS 15) * | Dog | Oral (13 weeks) | >1 g/kg | [5] |

| NOAEL (Kolliphor® HS 15) * | Rat | Intravenous (4 weeks) | >200 mg/kg | [5] |

*Note: Data is for Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate), a related solubilizer. Specific LD50 values for this compound® (Polyoxyl 35 Castor Oil) were not available in the reviewed literature. These values are provided for context on a similar class of excipient.

Table 3: Ocular Irritation Observations in Rabbits

| Concentration / Formulation | Observation | Classification | Reference |

|---|---|---|---|

| Undiluted this compound® EL | Slight reddening of the conjunctiva, disappeared within hours | Slightly Irritant | [4] |

| 50% Aqueous Solution | Slight irritation with lacrimation, disappeared rapidly | Slightly Irritant | [4] |

| 30% Aqueous Solution | No irritant effect | Non-Irritant |[4] |

Irritation Profile

Dermal Irritation

The dermal irritation potential of this compound® appears to be low. In rabbit studies, it is generally classified as non-irritating.[6] However, it is noted that individuals with pre-existing dermatoses may exhibit a positive reaction to ricinoleic acid, the primary fatty acid component of castor oil.[3]

Ocular Irritation

This compound® is considered a slight eye irritant. Studies in rabbits have shown that while dilute aqueous solutions (e.g., 30%) may have no effect, more concentrated solutions or the undiluted product can cause transient, mild conjunctival redness and irritation that resolves quickly.[4]

Systemic Toxicity and Biological Effects

This compound® is known to induce a range of systemic effects, primarily when administered intravenously.

Hypersensitivity Reactions

One of the most significant clinical toxicities of this compound® is its capacity to induce severe anaphylactoid hypersensitivity reactions, characterized by hypotension, dyspnea, and vasodilation.[2] These reactions are believed to be caused by the direct, non-immune-mediated release of histamine from mast cells.[2]

Pharmacokinetic Interactions

This compound® is not an inert vehicle and can significantly alter the pharmacokinetics of co-administered drugs.[7] Its surfactant properties lead to the formation of micelles in aqueous environments, which can entrap drug molecules.[3] This micellar encapsulation can decrease the concentration of free, unbound drug available for distribution and clearance, leading to a reduced volume of distribution (Vss) and clearance (CL).[7] Furthermore, this compound® has been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux pump in the intestines, which can enhance the oral bioavailability of P-gp substrate drugs.[8]

Other Systemic Effects

Intravenous administration of this compound® has been associated with hyperlipidemia, abnormal lipoprotein patterns, aggregation of erythrocytes, and peripheral neuropathy.[3] It has also been reported to inhibit the function of Protein Kinase C (PKC), a key enzyme in cellular signal transduction, by interacting with its diacylglycerol activator site.[7]

Genotoxicity and Reproductive Toxicity

Genotoxicity

Data specific to the genotoxicity of this compound® are limited. Ricinoleic acid, its main component, was reported as non-genotoxic in bacterial (Ames) and mammalian test systems.[3] Paclitaxel formulated in this compound® was clastogenic (causing chromosomal damage) in an in vitro assay with human lymphocytes but was not mutagenic in the Ames test.[9] These findings are generally attributed to the API (paclitaxel) rather than the vehicle. No dedicated studies evaluating this compound® alone in a standard genotoxicity battery were found in the reviewed literature.

Reproductive and Developmental Toxicity

Experimental Protocols

The following sections describe generalized protocols for key toxicological assays based on international guidelines and standard laboratory practices.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy, young adult albino rabbits (e.g., New Zealand White), one animal for the initial test.[11][12]

-

Procedure:

-

Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

-

Apply 0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance to a small area (~6 cm²) of the clipped skin.[12]

-

Cover the application site with a gauze patch and semi-occlusive dressing.[12]

-

The exposure duration is typically 4 hours. For substances with corrosive potential, a sequential approach may be used (e.g., removal after 3 minutes, 1 hour, and 4 hours on different sites).[11]

-

After exposure, remove the dressing and wash the treated area to remove any residual test substance.

-

-

Observation & Scoring:

-

Examine and score the skin for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[11]

-

Use a standardized scoring system (e.g., Draize scale: 0=none, 4=severe).

-

The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]

-

-

Confirmation: If no corrosive effect is seen in the first animal, the test is confirmed on up to two additional animals.[12]

Protocol: Acute Eye Irritation/Corrosion (Based on OECD 405)

-

Objective: To assess the potential of a substance to cause damage to the eye.

-

Test System: Healthy, young adult albino rabbits with no pre-existing eye defects.[13][14]

-

Procedure:

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[13]

-

Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the liquid test substance (or 0.1 g of a solid) into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[15]

-

Gently hold the eyelids together for about one second to prevent loss of the substance.[15]

-

Do not wash the eye for at least 24 hours after instillation unless an immediate corrosive effect is observed.

-

-

Observation & Scoring:

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To measure the metabolic activity of cells as an indicator of viability after exposure to a test substance.

-

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells (e.g., Caco-2 epithelial cells, hCMEC/D3 endothelial cells) into a 96-well plate and culture until they reach the desired confluence.[8]

-

Remove the culture medium and replace it with a medium containing various concentrations of this compound®. Include appropriate vehicle and untreated controls.

-

Incubate the plate for a defined period (e.g., 4 to 24 hours) in a humidified incubator (e.g., 37°C, 5% CO₂).

-

After incubation, add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.

-

Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Quantification:

-

Shake the plate on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Safe Handling in the Laboratory

When handling this compound® in a laboratory setting, standard chemical safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area. If heating or creating aerosols, work within a chemical fume hood.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. Avoid letting spills enter sewers or bodies of water.[11]

-

Storage: Store in a tightly closed original container in a cool, dry, well-ventilated area away from heat sources.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Skin: Wash the affected area with soap and water.[11]

-

Inhalation: If vapors from heated material are inhaled, move to fresh air.[11]

-

Ingestion: Give one or two glasses of water to drink. Seek medical attention if gastrointestinal symptoms develop.[11]

-

Conclusion and Alternatives

This compound® (Polyoxyl 35 castor oil) is a highly effective solubilizing agent but possesses a significant and complex biological activity profile. Its use, particularly in parenteral formulations, is associated with risks of hypersensitivity reactions, altered drug pharmacokinetics, and other systemic toxicities.[3][5] While its potential for acute oral toxicity and dermal/ocular irritation is relatively low, its intravenous effects are of primary concern. The available data on its genotoxicity and reproductive toxicity are limited, representing a notable knowledge gap.

For researchers and drug developers, a thorough risk-benefit assessment is crucial when considering this compound® as a vehicle. The concentration used should be minimized, and its potential to interfere with the intrinsic pharmacokinetic and pharmacodynamic properties of the test compound must be carefully evaluated.[7]

Given the known toxicities, the pharmaceutical industry has pursued the development of alternative, safer solubilizing excipients. These include other non-ionic surfactants like Kolliphor® HS 15 (polyoxyl 15 hydroxystearate) and Kolliphor® P188 Bio (poloxamer 188), which have been shown to have improved safety profiles, including reduced histamine release.[2][5] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles also represent viable strategies to enhance the solubility of APIs without the liabilities associated with this compound®. The selection of an appropriate vehicle should always be guided by the specific API, the intended route of administration, and a comprehensive evaluation of the excipient's safety profile.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanoemulsion as a Potential Ophthalmic Delivery System for Dorzolamide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. santos.com [santos.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Emulphor: A Comprehensive Technical Guide for Researchers

Emulphor, a trade name for a series of nonionic surfactants, plays a critical role in various scientific and industrial applications, particularly in the realm of drug development as solubilizing agents and emulsifiers. This guide provides an in-depth look at the core technical aspects of the most common substances referred to as this compound, focusing on their chemical identities, physicochemical properties, and practical applications in experimental settings. Due to the historical use of the trade name, "this compound" can refer to different chemical entities, primarily polyethoxylated castor oil and polyoxyethylene oleyl ethers. This guide will focus on two prominent examples: this compound EL, now more commonly known as Kolliphor EL, and this compound ON-870.

Chemical Identity and Physicochemical Properties

The ambiguity of the trade name "this compound" necessitates a clear distinction between its common variants. The following tables summarize the key identifiers and physicochemical properties of this compound EL (PEG-35 Castor Oil) and this compound ON-870 (PEG-10 Oleyl Ether).

Table 1: Chemical Identification of Common this compound Variants

| Trade Name Synonym(s) | Chemical Name | CAS Number |

| This compound EL, Kolliphor EL, Cremophor EL | PEG-35 Castor Oil | 61791-12-6 |

| This compound ON-870 | PEG-10 Oleyl Ether | 9004-98-2 |

Table 2: Physicochemical Properties of this compound EL (Kolliphor EL)

| Property | Value |

| Average Molecular Weight | ~2500 g/mol |

| Saponification Value | 65-70 mg KOH/g |

| Hydroxyl Value | 65-78 mg KOH/g |

| Critical Micelle Concentration (CMC) | 0.02% w/w |

| Form | Yellowish-white to white paste or liquid |

| Solubility | Soluble in water, ethanol, and propan-2-ol |

Table 3: Physicochemical Properties of this compound ON-870

| Property | Value |

| Molecular Weight | Variable (Polymer) |

| Composition | Polyoxyethylene (10) oleyl ether |

| Form | Liquid or semi-solid |

| Use | Emulsifier |

Experimental Protocol: Solubilization of Paclitaxel using Kolliphor EL

Kolliphor EL is widely utilized for the solubilization of poorly water-soluble drugs, a critical step in the formulation of parenteral dosage forms. One of the most notable examples is the formulation of the anticancer drug paclitaxel.

Objective: To prepare a clear, aqueous formulation of paclitaxel using Kolliphor EL as a solubilizing agent.

Materials:

-

Paclitaxel powder

-

Kolliphor EL (PEG-35 Castor Oil)

-

Dehydrated ethanol

-

Sterile water for injection

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Sterile filters (0.22 µm)

Methodology:

-

Preparation of the Vehicle: A 1:1 (v/v) mixture of Kolliphor EL and dehydrated ethanol is prepared. For example, to prepare 10 mL of the vehicle, mix 5 mL of Kolliphor EL with 5 mL of dehydrated ethanol.

-

Dissolution of Paclitaxel: The desired amount of paclitaxel powder is slowly added to the Kolliphor EL/ethanol mixture while stirring continuously with a magnetic stirrer. Continue stirring until the paclitaxel is completely dissolved. The concentration of paclitaxel in this mixture is typically around 6 mg/mL.

-

Aqueous Dilution: The resulting clear, viscous solution of paclitaxel in the Kolliphor EL/ethanol mixture is then slowly diluted with sterile water for injection to the final desired concentration. This dilution should be done under gentle agitation to avoid precipitation of the drug.

-

Sterile Filtration: The final formulation is passed through a 0.22 µm sterile filter to ensure sterility.

-

Storage: The sterile-filtered solution is then aseptically filled into sterile vials and stored under appropriate conditions, protected from light.

Visualizing Relationships and Workflows

To further clarify the relationships between the different this compound variants and to illustrate a typical experimental workflow, the following diagrams are provided.

Caption: Logical relationship of this compound and its common variants.

Caption: Experimental workflow for paclitaxel formulation.

The Hydrophilic-Lipophilic Balance of Emulphor: A Technical Guide for Formulation Scientists

For Researchers, Scientists, and Drug Development Professionals

The Emulphor® series of surfactants, encompassing a range of non-ionic and anionic emulsifiers, are pivotal in the formulation of a wide array of pharmaceutical products. Their efficacy, particularly in the development of stable emulsions and as solubilizing agents for poorly water-soluble active pharmaceutical ingredients (APIs), is largely dictated by their hydrophilic-lipophilic balance (HLB). This technical guide provides an in-depth exploration of the HLB of various this compound grades, detailed experimental protocols for HLB determination, and a logical workflow for surfactant selection in drug delivery systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, a concept introduced by William C. Griffin in 1949, is a numerical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1] This value is crucial for predicting a surfactant's behavior and function within a formulation.[2][3] Surfactants with a low HLB value are more lipophilic (oil-soluble) and are generally used as water-in-oil (W/O) emulsifiers, while those with a high HLB value are more hydrophilic (water-soluble) and are suitable for oil-in-water (O/W) emulsions.[4][5] The HLB scale typically ranges from 1 to 20 for non-ionic surfactants.[6]

The selection of an appropriate surfactant is critical for the stability and effectiveness of pharmaceutical formulations.[2] In drug delivery, the HLB value of a surfactant can influence the bioavailability of hydrophobic drugs by improving their solubility and permeability.[7][8]

HLB Values of this compound Grades

The "this compound" trade name encompasses a variety of chemical structures, including polyoxyethylene fatty alcohols and high-molecular-weight ether sulfates. Consequently, their HLB values vary. Below is a summary of available HLB data for specific this compound grades.

| This compound Grade | Chemical Class/Description | Type | HLB Value | Reference(s) |

| This compound® EL-719 | Polyoxyethylene Vegetable Oil | Non-ionic | 13.3 | [6] |

| This compound® ON-870 | Polyoxyethylene Fatty Alcohol | Non-ionic | 15.4 | [4][6] |

| ALKAMULS® EL-620 | Castor Oil Ethoxylate (30) | Non-ionic | 12 | [9][10] |

| This compound® FAS 30 | Fatty alcohol polyglycol ether sulphate sodium salt | Anionic | N/A | [11][12] |

| This compound® NPS 25 | Nonyl phenol ether sulfate | Anionic | N/A | [13][14] |

| This compound® OPS 25 | Alkyl aryl polyglycol ether sulphate, sodium salt | Anionic | N/A |

Note: The HLB system was primarily developed for non-ionic surfactants. For anionic surfactants like this compound FAS, NPS, and OPS grades, a specific HLB value is often not assigned. Their emulsifying properties are significant, but not typically quantified on the Griffin HLB scale.

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined experimentally using several methods. The two most common methods are Griffin's method for non-ionic surfactants and the saponification method for esters.

Griffin's Method (for Non-ionic Surfactants)

This method is based on the chemical structure of the surfactant, specifically the weight percentage of the hydrophilic portion (ethylene oxide) of the molecule.[15]

Principle: The HLB value is calculated based on the molecular weight of the hydrophilic portion (Mh) and the total molecular weight of the molecule (M).[16]

Formula: HLB = 20 * (Mh / M)

For polyoxyethylene non-ionic surfactants, a simplified formula can be used: HLB = E / 5 Where E is the weight percentage of ethylene oxide.[17]

Experimental Protocol:

-

Determine the Molecular Structure: The exact chemical structure and molecular weight of the non-ionic surfactant must be known.

-

Identify the Hydrophilic Portion: For many non-ionic surfactants, the hydrophilic portion consists of ethylene oxide chains.

-

Calculate the Molecular Weight of the Hydrophilic Portion (Mh): Sum the atomic weights of all atoms in the hydrophilic part of the molecule.

-

Calculate the Total Molecular Weight (M): Sum the atomic weights of all atoms in the entire surfactant molecule.

-

Calculate the HLB Value: Apply the formula HLB = 20 * (Mh / M).

Saponification Method (for Esters of Polyhydric Alcohols and Fatty Acids)

This method is suitable for surfactants that are esters, such as fatty acid esters of polyhydric alcohols.[16][18]

Principle: The HLB value is calculated from the saponification number of the ester and the acid number of the fatty acid. The saponification number is the milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester, and the acid number is the milligrams of KOH required to neutralize one gram of the fatty acid.[18]

Formula: HLB = 20 * (1 - S / A) Where:

-

S = Saponification number of the surfactant

-

A = Acid number of the fatty acid portion of the surfactant

Experimental Protocol:

1. Determination of Saponification Number (S):

- Materials: Surfactant sample, 0.5N alcoholic potassium hydroxide (KOH), 0.5N hydrochloric acid (HCl), phenolphthalein indicator, round bottom flask, reflux condenser, burette, pipette, water bath.[19]

- Procedure:

- Accurately weigh approximately 2 g of the surfactant into a 250 ml round bottom flask.[18]

- Add 25 ml of 0.5N alcoholic KOH solution.[16]

- Connect the flask to a reflux condenser and heat on a water bath for about one hour to ensure complete saponification.[16]

- Prepare a blank by refluxing 25 ml of the 0.5N alcoholic KOH solution under the same conditions without the surfactant sample.[16]

- After cooling, titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[16]

- Calculation: S = [(B - T) * N * 56.1] / W Where:

- B = Volume (ml) of HCl used for the blank

- T = Volume (ml) of HCl used for the sample

- N = Normality of the HCl solution

- 56.1 = Molecular weight of KOH

- W = Weight (g) of the surfactant sample

2. Determination of Acid Number (A):

- Materials: Fatty acid sample, 0.1N sodium hydroxide (NaOH), ether, alcohol, phenolphthalein indicator, conical flask, burette.[20]

- Procedure:

- Accurately weigh approximately 0.5 g of the fatty acid portion of the surfactant.[20]

- Dissolve the fatty acid in a mixture of 10 ml of alcohol and 10 ml of ether in a conical flask.[20]

- Add a few drops of phenolphthalein indicator.[20]

- Titrate the solution with standardized 0.1N NaOH until a faint pink color persists.[20]

- Calculation: A = (V * N * 56.1) / W Where:

- V = Volume (ml) of NaOH used for the titration

- N = Normality of the NaOH solution

- 56.1 = Molecular weight of KOH

- W = Weight (g) of the fatty acid sample

3. Calculation of HLB Value:

- Use the determined S and A values in the formula: HLB = 20 * (1 - S / A).[19]

Logical Workflow for Surfactant Selection in Pharmaceutical Emulsions

The selection of an appropriate this compound grade or other surfactant for a pharmaceutical emulsion is a critical step in formulation development. The following workflow, based on the HLB system, provides a systematic approach.

Caption: A logical workflow for selecting a surfactant based on the HLB system for pharmaceutical emulsion development.

Application of HLB in Drug Delivery Systems

The HLB of a surfactant is a critical parameter in the design of effective drug delivery systems. For instance, in the formulation of self-emulsifying drug delivery systems (SEDDS), the HLB value of the surfactant influences the spontaneity of emulsification and the resulting droplet size, which in turn affects drug release and absorption.[7][8] Studies have shown that the HLB of additives can significantly impact the phase behavior, mechanical properties, and drug release from glyceryl monooleate matrices.[21]

Furthermore, the choice of surfactant and its HLB can affect the stability of biopharmaceuticals by preventing protein aggregation and adsorption to surfaces.[22][23]

Conclusion

The hydrophilic-lipophilic balance is a fundamental concept for any researcher or scientist involved in the formulation of pharmaceutical products containing surfactants like the this compound series. A thorough understanding of the HLB values of different this compound grades and the experimental methods to determine them is essential for the rational design of stable and effective drug delivery systems. The systematic workflow presented provides a practical guide for the selection and optimization of surfactants, ultimately contributing to the development of high-quality pharmaceutical formulations.

References

- 1. wanqicn.com [wanqicn.com]

- 2. pharmatimesofficial.com [pharmatimesofficial.com]

- 3. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 4. sdlookchem.com [sdlookchem.com]

- 5. saffireblue.ca [saffireblue.ca]

- 6. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 7. Hydrophilic Lipophilic Balance: Significance and symbolism [wisdomlib.org]

- 8. Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azelishic-us.com [azelishic-us.com]

- 10. lookpolymers.com [lookpolymers.com]

- 11. scribd.com [scribd.com]

- 12. specialchem.com [specialchem.com]

- 13. specialchem.com [specialchem.com]

- 14. This compound NPS 25 | BESTCHEM Hungária Kft [bestchem.hu]

- 15. labinsights.nl [labinsights.nl]

- 16. pharmajournal.net [pharmajournal.net]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 19. scribd.com [scribd.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Effect of HLB of additives on the properties and drug release from the glyceryl monooleate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stabilizing Effects of Polysorbate HLB in Biopharmaceuticals - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 23. Multiple Roles of Polysorbate HLB in Biopharmaceutical Formulations: Stabilization Mechanisms, Degradation Risks, and Influencing Factors - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

Navigating the Emulphor Maze: A Researcher's Guide to Grades, Applications, and Methodologies

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the selection of appropriate excipients is a critical determinant of a formulation's success. Among the myriad of available options, the Emulphor series of nonionic and anionic surfactants, now largely known under the BASF trade name Kolliphor, stands out for its versatility in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the different grades of this compound and Kolliphor, their physicochemical properties, and their applications in research, complete with detailed experimental protocols and visual guides to underlying mechanisms.

Demystifying the Nomenclature: this compound vs. Kolliphor

The term "this compound" has been used to describe a range of emulsifying agents. Historically, "this compound EL" was the designated name for polyethoxylated castor oil. However, with BASF's acquisition and rebranding, this product is now known as Kolliphor EL . It is crucial for researchers referencing older literature to be aware of this name change.

Beyond the Kolliphor EL series, the this compound brand also encompasses a line of anionic surfactants, which are high-molecular-weight ether sulphates. These include grades such as This compound FAS, NPS, and OPS . These are primarily employed as emulsifiers in emulsion polymerization processes for materials like acrylic and vinyl polymers.[1][2] While less common in direct pharmaceutical formulations for drug delivery compared to the Kolliphor series, their properties as emulsifying agents are noteworthy.

This guide will focus primarily on the Kolliphor grades (formerly this compound EL and similar products) and the anionic this compound grades, which are most relevant to pharmaceutical and related research applications.

Comparative Physicochemical Properties of this compound and Kolliphor Grades

The selection of an appropriate emulsifier is dictated by its physicochemical properties. The following tables summarize key quantitative data for various this compound and Kolliphor grades to facilitate easy comparison.

Table 1: Physicochemical Properties of Kolliphor Grades

| Grade | Former Name | Chemical Composition | HLB Value | Critical Micelle Concentration (CMC) | Physical Form | Key Distinctions |

| Kolliphor EL | This compound EL | Polyoxyl 35 Castor Oil | 12-14 | ~0.02% | Pale yellow oily liquid | Standard grade for solubilization and emulsification.[3] |

| Kolliphor ELP | - | Purified Polyoxyl 35 Castor Oil | 12-14 | ~0.02% | White to yellowish paste or cloudy liquid | A purified grade of Kolliphor EL with lower water content and fewer free fatty acids, making it suitable for sensitive APIs and parenteral applications.[4] |

| Kolliphor RH 40 | Cremophor RH 40 | Polyoxyl 40 Hydrogenated Castor Oil | 14-16 | 0.03% w/w @ 37°C | White to yellowish paste | Hydrogenated version, leading to greater stability and less odor and taste.[5] |

| Kolliphor HS 15 | Solutol HS 15 | Macrogol 15 Hydroxystearate | 14-16 | - | Yellowish-white paste | Composed of polyglycol mono- and di-esters of 12-hydroxystearic acid. |

Table 2: Physicochemical Properties of Anionic this compound Grades

| Grade | Chemical Composition | Ionic Character | Solid Content | Physical Form | Primary Application |

| This compound FAS 30 | Fatty alcohol polyglycol ether sulphate sodium salt | Anionic | ~30% | Waxy | Emulsion polymerization.[6] |

| This compound NPS 25 | Nonylphenol ether sulfate | Anionic | - | - | Emulsion polymerization.[7][8] |

| This compound OPS 25 | Alkyl aryl polyglycol ether sulphate, sodium salt | Anionic | Min 25% | Colorless to yellow, clear liquid | Emulsion polymerization, wetting and dispersing agent. |

Experimental Protocols for Key Research Applications

The following section details methodologies for common experimental procedures involving Kolliphor grades in pharmaceutical research.

Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To prepare a stable self-emulsifying formulation for enhancing the oral bioavailability of a poorly water-soluble drug.

Materials:

-

Poorly water-soluble API

-

Oil phase (e.g., Capryol 90)

-

Surfactant (e.g., Kolliphor ELP)

-

Co-surfactant (e.g., Transcutol HP)

-

Deionized water

Protocol:

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

-

Construction of Pseudo-Ternary Phase Diagram:

-

Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).

-

For each mixture, titrate with deionized water and observe the formation of emulsions.

-

Plot the results on a ternary phase diagram to identify the self-emulsifying region.

-

-

Formulation Preparation:

-

Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

-

Dissolve the accurately weighed API in the selected oil.

-

Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a homogenous mixture is obtained.

-

-

Characterization:

-

Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

-

Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and record the time it takes to form a clear or bluish-white emulsion.

-

In Vitro Drug Release Study

Objective: To evaluate the release profile of an API from a Kolliphor-based formulation.

Materials:

-

API-loaded formulation (e.g., SEDDS, solid dispersion)

-

Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

-

USP Dissolution Apparatus (e.g., Apparatus II - Paddle)

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Analytical instrument for drug quantification (e.g., HPLC)

Protocol:

-

Accurately weigh the formulation containing a known amount of the API.

-

Place the formulation in a dialysis bag containing a small volume of dissolution medium.

-

Suspend the sealed dialysis bag in the dissolution vessel containing a larger volume of pre-warmed (37°C) dissolution medium.

-

Start the paddle apparatus at a specified rotation speed (e.g., 50 rpm).

-

At predetermined time intervals, withdraw aliquots of the dissolution medium from the vessel and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a validated analytical method.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vivo Oral Bioavailability Study

Objective: To compare the oral bioavailability of an API in a Kolliphor-based formulation to a control (e.g., pure drug suspension).

Materials:

-

Test formulation (API in Kolliphor-based vehicle)

-

Control formulation (e.g., API suspension in water or methylcellulose)

-

Animal model (e.g., Sprague-Dawley rats)

-

Blood collection supplies

-

Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Protocol:

-

Fast the animals overnight with free access to water.

-

Divide the animals into two groups: a test group receiving the Kolliphor-based formulation and a control group receiving the control formulation.

-

Administer the formulations orally via gavage at a predetermined dose.

-

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples from the animals.

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma samples and analyze the drug concentration using a validated bioanalytical method.

-

Plot the mean plasma drug concentration versus time for both groups.